molecular formula C24H21ClO6 B171721 (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 178454-81-4

(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No. B171721
M. Wt: 440.9 g/mol
InChI Key: ZSTXJEXBMSMIMB-XYSDSJPHSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a cyclopenta[b]furan ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements). This ring is substituted with various groups, including a benzoate ester and a chlorophenoxy group. The presence of these groups suggests that this compound might have interesting chemical and biological properties.



Synthesis Analysis

Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves the formation of the cyclopenta[b]furan ring through a cyclization reaction, followed by the introduction of the various substituents through reactions such as esterification (for the benzoate group) and nucleophilic substitution (for the chlorophenoxy group).



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several chiral centers (carbon atoms bonded to four different groups), which can give rise to multiple stereoisomers (compounds with the same molecular formula and sequence of bonded atoms, but different 3D orientations). The exact 3D structure would depend on the relative configurations of these chiral centers.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the ester group could potentially be hydrolyzed to give a carboxylic acid and an alcohol, and the chlorophenoxy group might undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and chlorophenoxy groups might make it relatively polar, affecting its solubility in different solvents. The multiple chiral centers could also influence its optical activity.


Scientific Research Applications

Bioactive Heterocyclic Compounds

Research on bioactive furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogues highlights the importance of five-membered heterocycles in medicinal chemistry. These structures are crucial for developing compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The study suggests that heteroaryl substituents can significantly impact the activity of compounds, offering insights into how the structural elements of the compound might be leveraged for similar bioactive applications (Ostrowski, 2022).

Mechanisms in Organic Pollutants Formation

Understanding the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is critical for assessing the environmental and health impacts of organochlorine compounds. This research is foundational for studying compounds with chlorophenoxy groups and their transformations, potentially aligning with the environmental behavior and transformations of "(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate" (Altarawneh et al., 2009).

Lignin and Phenol Derivatives

The acidolysis of lignin and its model compounds provides insight into the chemical processes that could be relevant for understanding the transformations and applications of complex organic compounds, including those with furan and phenol derivatives. This research sheds light on the potential for using such compounds in the development of new materials or in environmental remediation processes (Yokoyama, 2015).

Safety And Hazards

Without specific information on this compound, it’s hard to provide detailed safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The study of this compound could potentially yield interesting insights into the chemical behavior of cyclopenta[b]furan compounds and their derivatives. Further research could also explore its potential biological activity and applications.


properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,19-22H,12-14H2/b10-9+/t19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTXJEXBMSMIMB-XYSDSJPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)COC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

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